

synonyms for 2-ethylbenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **(2-Ethylphenyl)methanol**

Cat. No.: **B1588447**

[Get Quote](#)

An In-Depth Technical Guide to **(2-Ethylphenyl)methanol** for Researchers and Drug Development Professionals

Abstract

(2-Ethylphenyl)methanol, commonly known as 2-ethylbenzyl alcohol, is an aromatic alcohol that serves as a versatile organic building block in chemical synthesis. While structurally similar to the widely used pharmaceutical excipient benzyl alcohol, its specific properties and applications are of increasing interest to researchers in synthetic chemistry and drug development. This guide provides a comprehensive technical overview of **(2-Ethylphenyl)methanol**, covering its nomenclature, physicochemical properties, synthesis strategies, and analytical protocols. Furthermore, it delves into its potential applications, drawing parallels with benzyl alcohol's role as a preservative and its documented interactions with protein-based therapeutics. This document is intended to be a foundational resource for scientists, offering field-proven insights and self-validating protocols to support its use in a research and development setting.

Nomenclature and Chemical Identity

Accurate identification is the cornerstone of scientific research. **(2-Ethylphenyl)methanol** is known by several names, and its unique chemical identifiers are crucial for database searches and regulatory documentation.

Table 1: Synonyms and Common Names

Type	Name
IUPAC Name	(2-ethylphenyl)methanol [1]
Common Name	2-Ethylbenzyl alcohol [2] [3] [4] [5]

| Alternative Spelling | 2-ethylbenzylalcohol[\[1\]](#) |

Table 2: Chemical Identifiers

Identifier	Value	Source
CAS Number	767-90-8	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₂ O	[2] [5]
Molecular Weight	136.19 g/mol	[2] [3] [4]
InChI	1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3	[1] [3] [4]
SMILES	CCc1ccccc1CO	[3] [4]

| MDL Number | MFCD03093889 [\[3\]](#)[\[4\]](#) |

Caption: Chemical structure of **(2-ethylphenyl)methanol**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. **(2-Ethylphenyl)methanol** is a combustible liquid with a high boiling point, characteristic of many benzyl alcohol derivatives.

Table 3: Key Physicochemical Data

Property	Value	Notes
Appearance	Colorless Liquid	General observation
Boiling Point	229 °C	at standard pressure (lit.) [4] [6]
Density	1.011 g/mL at 25 °C	(lit.) [4] [6]
Refractive Index	n _{20/D} 1.536	(lit.) [4] [6] [7]
Flash Point	113 °C (235.4 °F)	closed cup

| Storage Class | 10 - Combustible liquids | |

These properties suggest that standard laboratory precautions for combustible organic liquids should be followed. Its relatively low volatility at room temperature simplifies handling, but heating should be conducted in a well-ventilated fume hood.

Synthesis and Manufacturing Principles

(2-Ethylphenyl)methanol is a benzyl alcohol derivative.[\[3\]](#)[\[7\]](#) Its synthesis typically involves the reduction of a corresponding carbonyl compound, a common and reliable transformation in organic chemistry. A well-established method is the reduction of 2-ethylbenzaldehyde.

Expert Insight: The Choice of Reducing Agent

Sodium borohydride (NaBH₄) is often the preferred reagent for this type of aldehyde reduction in a laboratory setting. The rationale is threefold:

- **Selectivity:** It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially present functional groups like esters or carboxylic acids.
- **Safety and Handling:** Unlike more powerful reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is stable in protic solvents like ethanol or methanol and does not react violently with water, simplifying the workup procedure.
- **Cost-Effectiveness:** It is an economical reagent suitable for both small-scale and larger-scale synthesis.

Protocol 1: Synthesis via Reduction of 2-Ethylbenzaldehyde

This protocol describes a self-validating workflow for synthesizing **(2-ethylphenyl)methanol**. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC).

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylbenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
- Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting aldehyde using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, more polar alcohol spot indicates reaction completion.
- Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is neutral or slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
- Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
- Final Product: Purify the crude oil by flash column chromatography to obtain pure **(2-ethylphenyl)methanol**.

Caption: Workflow for the synthesis of **(2-ethylphenyl)methanol**.

Applications in Research and Drug Development

While specific drug development applications for 2-ethylbenzyl alcohol itself are not widely documented, its utility can be inferred from its role as a chemical intermediate and the known

biological activities of its parent compound, benzyl alcohol.

- Chemical Intermediate: **(2-Ethylphenyl)methanol** is a valuable building block. For instance, it can be used to synthesize 2-ethylbenzyl chloride, a precursor for other more complex molecules. This highlights its role in medicinal chemistry for building novel molecular scaffolds.
- Potential Antimicrobial Agent: Benzyl alcohol and its derivatives are known for their bacteriostatic and antimicrobial properties.^{[8][9]} Research has demonstrated that derivatives of benzyl alcohol can be effective against various bacteria, including *Staphylococcus aureus* and *Pseudomonas aeruginosa*.^[10] This suggests that **(2-ethylphenyl)methanol** could be investigated as a potential antimicrobial agent or as a scaffold for developing new antimicrobial drugs.
- Excipient in Formulations: Benzyl alcohol is widely used as a preservative in multi-dose parenteral drug formulations to prevent microbial growth.^{[11][12]} However, a critical consideration for drug development professionals is that benzyl alcohol can also act as a protein destabilizer, inducing partial unfolding and aggregation of therapeutic proteins like interferon α -2a.^{[13][14]} This dual role is a crucial aspect of formulation science. The ethyl substitution in **(2-ethylphenyl)methanol** would alter its hydrophobicity, potentially modulating its interaction with proteins and its efficacy as a preservative. This makes it an interesting candidate for formulation studies where fine-tuning of excipient properties is required.

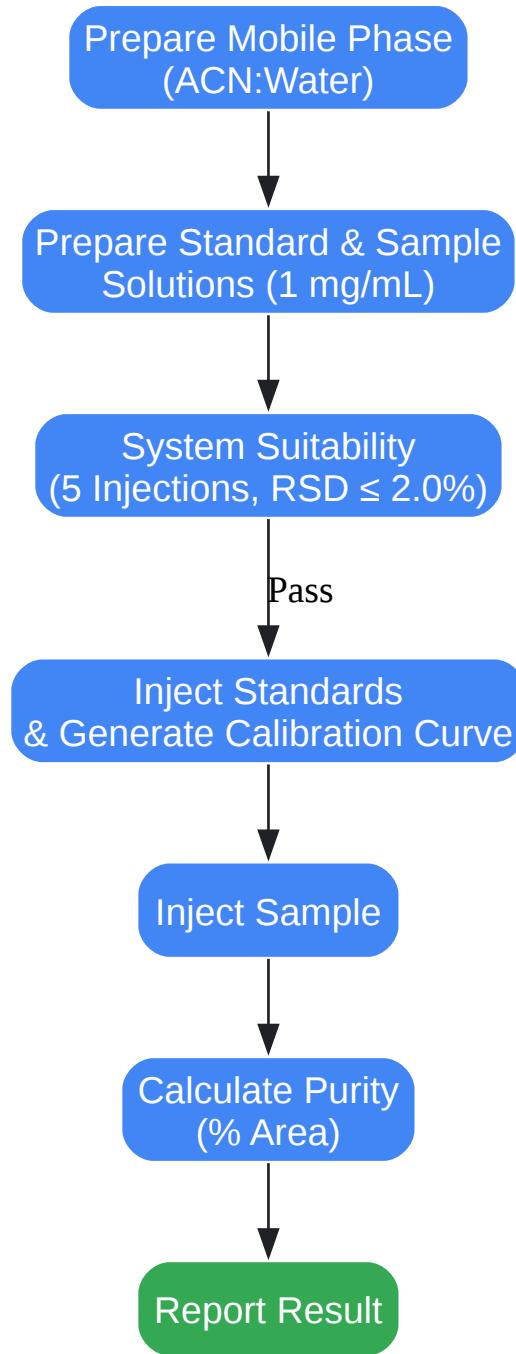
Caption: Potential roles in the drug development pipeline.

Analytical and Quality Control Protocols

Ensuring the purity and identity of a chemical is paramount. Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of **(2-ethylphenyl)methanol**.

Expert Insight: Method Selection

For purity analysis, a reverse-phase HPLC method with UV detection is highly effective. The aromatic ring in **(2-ethylphenyl)methanol** provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry (typically around 254 nm). This method is robust,


reproducible, and can effectively separate the target compound from non-aromatic impurities or starting materials. For analyzing volatile impurities or for solvent analysis, GC with a Flame Ionization Detector (GC-FID) is the method of choice.[15]

Protocol 2: Purity Determination by HPLC-UV

This protocol provides a framework for a self-validating analytical method to determine the purity of a synthesized or purchased batch of **(2-ethylphenyl)methanol**.

- System Preparation:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 µL.
- Standard Preparation: Prepare a stock solution of a reference standard of **(2-ethylphenyl)methanol** in the mobile phase at a concentration of approximately 1 mg/mL. Create a series of dilutions to establish linearity (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
- Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a final concentration of approximately 1 mg/mL.
- System Suitability: Inject the 1 mg/mL standard solution five times. The relative standard deviation (RSD) of the peak areas should be $\leq 2.0\%$ to ensure system precision.[16]
- Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

- Data Processing: Calculate the purity of the sample by comparing its peak area to the calibration curve, or by area percent normalization, assuming all impurities have a similar response factor.

[Click to download full resolution via product page](#)

Caption: HPLC workflow for purity analysis.

Safety, Handling, and Toxicology

(2-Ethylphenyl)methanol is classified as an irritant. Proper handling and personal protective equipment are mandatory.

Table 4: GHS Hazard Information

Pictogram	Code	Hazard Statement
	H315 H319 H335	Causes skin irritation [5][17] Causes serious eye irritation [5][17] May cause respiratory irritation [5][17]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[18] All handling should be performed in a chemical fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[19] Keep containers tightly closed.
- Toxicology: While specific toxicological data for the 2-ethyl derivative is limited, the profile of the parent compound, benzyl alcohol, is well-documented. Benzyl alcohol is considered harmful if swallowed and can cause skin irritation.[19] It is metabolized in the liver to benzoic acid and subsequently excreted.[11] Similar metabolic pathways can be anticipated for **(2-ethylphenyl)methanol**.

Conclusion

(2-Ethylphenyl)methanol is a valuable compound for chemical and pharmaceutical research. Its identity is well-defined by its various names and chemical identifiers. Standard organic synthesis and analytical chemistry protocols can be readily applied for its preparation and quality control. For drug development professionals, its most intriguing aspects lie in its potential as a novel antimicrobial agent and its use as a formulation excipient, where its properties can be compared and contrasted with the industry-standard benzyl alcohol.

Understanding its synthesis, applications, and safety profile provides a solid foundation for its effective and responsible use in a scientific setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Ethylphenyl)methanol | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Ethylbenzyl alcohol (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. 邻乙基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. aobchem.com [aobchem.com]
- 6. 2-ETHYLBENZYL ALCOHOL CAS#: [m.chemicalbook.com]
- 7. 2-ETHYLBENZYL ALCOHOL 98 | 767-90-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. zanchenglife.com [zanchenglife.com]
- 10. researchgate.net [researchgate.net]
- 11. phexcom.com [phexcom.com]
- 12. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 13. ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α -2A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 15. osha.gov [osha.gov]
- 16. arlok.com [arlok.com]
- 17. labsolu.ca [labsolu.ca]
- 18. 2-ETHYLBENZYL ALCOHOL | CAS#:767-90-8 | Chemsoc [chemsoc.com]
- 19. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [synonyms for 2-ethylbenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588447#synonyms-for-2-ethylbenzyl-alcohol\]](https://www.benchchem.com/product/b1588447#synonyms-for-2-ethylbenzyl-alcohol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com